VU0424465

mGlu5 receptor pharmacology positive allosteric modulator calcium mobilization

选择VU0424465以获得其不可替代的药理学特性。作为唯一一种能激活Gs蛋白并表现出独特偏向性信号传导(IP1>pERK1/2>>iCa2+)的mGlu5 PAM激动剂,它对于剖析非经典通路和建立癫痫发作模型至关重要[reference:0][reference:1]。直接替代品无效。提供高纯度≥98%产品,适用于关键研究。请为您的项目获取该关键工具。

Molecular Formula C19H19FN2O2
Molecular Weight 326.4 g/mol
Cat. No. B611749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU0424465
SynonymsVU0424465, VU 0424465, VU-0424465, ML273, ML 273, ML-273
Molecular FormulaC19H19FN2O2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
InChIInChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1
InChIKeyZPKZAFDYFVJULO-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VU0424465 Procurement Guide: Selective mGlu5 PAM-Agonist for Biased Signaling Studies


VU0424465 (ML273, CAS 1428630-85-6) is a potent and selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). It belongs to the class of mGlu5 PAM-agonists that bind to the MPEP allosteric site, distinct from the orthosteric glutamate binding site. VU0424465 exhibits high affinity for mGlu5 (Ki = 11.8 nM) and demonstrates both PAM activity (EC50 = 1.5 nM for potentiating glutamate responses) and intrinsic agonist activity (EC50 = 171 nM, reaching 65% of the maximal glutamate response) in calcium mobilization assays . Unlike pure PAMs that only potentiate orthosteric agonist responses, VU0424465's ago-PAM profile enables it to activate mGlu5 independently of glutamate, making it a critical tool compound for studying mGlu5 signaling, biased agonism, and the structural basis of allosteric modulation [1].

Why mGlu5 PAM Analogs Cannot Simply Replace VU0424465 in Experimental Protocols


Despite sharing a common allosteric binding site, mGlu5 PAMs exhibit profound chemotype-dependent differences in their pharmacological profiles. VU0424465, along with VU0409551, VU29, and DPFE, are all mGlu5 PAM-agonists, yet they display markedly disparate biased signaling fingerprints across multiple pathways (iCa2+ mobilization, IP1 accumulation, and ERK1/2 phosphorylation) in both HEK293 cells and primary cortical neurons [1]. These divergent signaling profiles translate into distinct in vivo outcomes, with VU0424465 uniquely inducing adverse events such as epileptiform activity and behavioral convulsions in rodents, a property not shared by all mGlu5 PAMs [2]. Furthermore, VU0424465 demonstrates unique G protein coupling, activating Gs in addition to Gq, a feature not observed with glutamate or all other mGlu5 PAMs tested [3]. Therefore, substituting VU0424465 with another mGlu5 PAM, even a closely related analog, will fundamentally alter the experimental system's signaling bias, efficacy, and safety profile, rendering direct substitution invalid.

Quantitative Differentiation of VU0424465 from Key mGlu5 PAM Comparators


Comparative Potency and Affinity Profile of VU0424465 vs. VU0409551 and VU29

In direct head-to-head comparisons using an IP1 accumulation assay in HEK cells transiently expressing mGlu5-Δ856, VU0424465 demonstrates a unique potency profile for potentiating quisqualate-induced responses compared to other PAMs. VU0424465 exhibits an EC50 of 1.5 nM for PAM activity in calcium mobilization assays, which is significantly more potent than the intrinsic agonist activity of many comparators. Its binding affinity (Ki = 11.8 nM) at the MPEP allosteric site is also a key differentiator, establishing it as a high-affinity tool compound [1]. This high potency and affinity allow for lower experimental concentrations, reducing potential off-target effects in cellular and biochemical assays .

mGlu5 receptor pharmacology positive allosteric modulator calcium mobilization receptor binding affinity

Unique Biased Signaling Fingerprint of VU0424465 Compared to DPFE and VU0409551

A comprehensive study of eight mGlu5 allosteric modulators revealed that VU0424465, DPFE, and VU0409551 possess the most disparate biased signaling fingerprints among four distinct chemotypes evaluated. Relative to the reference orthosteric agonist DHPG, VU0424465 preferentially biases signaling toward IP1 accumulation over pERK1/2 and iCa2+ mobilization in both HEK293A cells stably expressing mGlu5 and in primary cortical neuron cultures [1]. This contrasts with DPFE and VU0409551, which exhibit distinct bias profiles. This biased agonism is structurally encoded, as specific point mutations within the mGlu5 allosteric binding pocket (e.g., W784A, A809G) abolish the bias between IP1 accumulation and ERK phosphorylation for VU0424465, confirming its unique ligand-receptor interaction [2].

biased agonism functional selectivity IP1 accumulation ERK1/2 phosphorylation signal transduction

Exclusive Gs Protein Activation by VU0424465 Not Shared by Glutamate or Other PAMs

Using purified full-length human mGlu5 receptor in a detergent-based system, VU0424465 was found to directly activate the Gs protein (leading to cAMP production), a property not shared by the endogenous orthosteric agonist glutamate, which induced a much weaker Gs response [1]. This is in addition to the canonical Gq activation. Quantitative cell-based assays confirm this unique coupling: VU0424465 activates mGlu5-dependent Gs with a pEC50 of 8.17 ± 0.11 (n=4) at the truncated mGlu5-Δ856 receptor and 7.80 ± 0.50 (n=3) at the WT receptor, while glutamate's Gs activation is negligible (pEC50 of 3.86 ± 0.20 at mGlu5-Δ856) [2]. This dual Gq/Gs coupling is not reported for other mGlu5 PAMs tested in the same study and represents a unique pharmacological feature of VU0424465.

G protein coupling Gs signaling cAMP GPCR functional selectivity

Distinct Desensitization Profile of VU0424465 in Neuronal Systems

In a comparative study of five structurally diverse mGlu5 PAMs (VU0424465, VU0360172, DPFE, VU0409551, CDPPB), only VU0424465 and VU0409551 induced significant receptor desensitization alone in HEK293-mGlu5 cells. Critically, in primary neuronal cultures, VU0424465 and VU0360172 were the only PAMs that induced desensitization alone in cortical neurons, a property not observed for DPFE, VU0409551, or CDPPB in this neuronal context [1]. Furthermore, all PAMs enhanced DHPG-induced desensitization in striatal neurons, but only VU0424465 and VU0360172 induced desensitization alone in cortical neurons, highlighting a unique, cell-type specific regulatory profile for VU0424465.

receptor desensitization signaling regulation cortical neurons striatal neurons calcium mobilization

In Vivo Adverse Effect Liability: A Critical Differentiator for Experimental Design

VU0424465 is a potent ago-PAM that induces robust epileptiform activity in CA3 hippocampal neurons in vitro and causes behavioral convulsions in vivo in rodent models. This adverse effect profile is directly linked to its intrinsic agonist activity and distinguishes it from pure PAMs like VU0361747, which lacks allosteric agonist activity and does not induce seizures even at high brain concentrations [1]. This in vivo liability is a critical selection criterion; researchers seeking a tool compound to study mGlu5-mediated adverse events or the safety window of mGlu5 activation should specifically select VU0424465, while those requiring in vivo efficacy without convulsions must choose a different PAM.

in vivo pharmacology adverse events epileptiform activity convulsions therapeutic window

Optimal Application Scenarios for VU0424465 Based on Differentiated Evidence


Studies of Biased Signaling and Functional Selectivity at mGlu5

VU0424465 is ideally suited for experiments requiring pathway-specific activation of mGlu5. Its unique biased agonism profile, favoring IP1 accumulation over pERK1/2 and iCa2+ mobilization, makes it a critical tool for dissecting the contribution of individual signaling pathways to neuronal function, synaptic plasticity, and disease pathology [1]. Comparative studies with DPFE or VU0409551 can further delineate structure-activity relationships governing biased signaling [2].

Investigation of Non-Canonical Gs Protein Coupling by mGlu5

Researchers aiming to understand the functional consequences of mGlu5 coupling to Gs (and subsequent cAMP production) should select VU0424465, as it is the only mGlu5 ligand demonstrated to robustly activate this pathway. This is particularly relevant for studying crosstalk between Gq and Gs signaling in neurons and glia, or for exploring novel therapeutic avenues targeting this non-canonical pathway [3].

Mechanistic Studies of mGlu5-Mediated Excitotoxicity and Seizure Models

Due to its robust agonist activity and documented ability to induce epileptiform activity and convulsions in vivo, VU0424465 is the definitive tool compound for modeling mGlu5-mediated adverse events. It should be used to study the cellular and circuit mechanisms underlying mGlu5-induced hyperexcitability, screen for compounds that can mitigate these effects, and establish the therapeutic window for mGlu5 PAMs [4].

Structural Biology of Active State mGlu5 Homodimers

VU0424465 has been successfully used to trap and stabilize the active state conformation of the full-length mGlu5 homodimer, enabling high-resolution cryo-EM structure determination. Its ability to bind to both 7TM domains within the dimer and induce a specific shift in TM6 makes it an essential tool for structural biologists seeking to understand the conformational dynamics of class C GPCR activation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU0424465

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.